4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aromatic amines with aldehydes or ketones.
Cyclization Reactions: Forming the dihydropyrimido[1,2-a]benzimidazole core through intramolecular cyclization.
Substitution Reactions: Introducing the 2,4-dichlorophenyl and 4-methylphenyl groups through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various chemical reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(2,4-Dichlorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
The uniqueness of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds
Properties
Molecular Formula |
C23H17Cl2N3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H17Cl2N3/c1-14-6-8-15(9-7-14)20-13-22(17-11-10-16(24)12-18(17)25)28-21-5-3-2-4-19(21)26-23(28)27-20/h2-13,22H,1H3,(H,26,27) |
InChI Key |
GDNFOQROBBTMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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